Pinane thromboxane A2

Description

Properties

IUPAC Name |

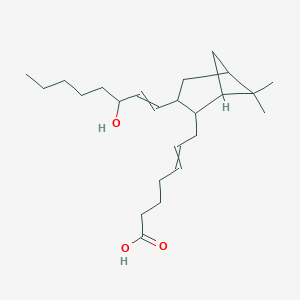

7-[3-(3-hydroxyoct-1-enyl)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJIHGVLRDHSDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392309 |

Source

|

| Record name | Pinane thromboxane A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71111-01-8 |

Source

|

| Record name | Pinane thromboxane A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Intricate Dance of Platelet Activation: A Technical Guide to the Mechanism of Action of Pinane Thromboxane A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinane thromboxane A2 (PTA2) is a synthetic, stable analog of the highly labile endogenous prostanoid, thromboxane A2 (TXA2). While structurally similar, PTA2 exhibits a distinct pharmacological profile, acting primarily as a potent and selective competitive antagonist of the thromboxane A2 receptor (TP receptor). This guide provides an in-depth exploration of the mechanism of action of PTA2, delving into its molecular interactions with the TP receptor, its impact on downstream signaling cascades, and its functional consequences in key physiological systems, notably platelets and vascular smooth muscle. By synthesizing current research, this document aims to provide a comprehensive resource for researchers and drug development professionals working in the fields of thrombosis, hemostasis, and cardiovascular pharmacology.

Introduction: The Thromboxane A2 Axis and the Rationale for its Antagonism

Thromboxane A2 (TXA2) is a potent lipid mediator synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and thromboxane synthase enzymes.[1] Produced predominantly by activated platelets, TXA2 plays a pivotal role in hemostasis and thrombosis through its powerful pro-aggregatory and vasoconstrictive effects.[1][2] However, dysregulation of the TXA2 pathway is implicated in the pathophysiology of numerous cardiovascular diseases, including myocardial infarction, stroke, and atherosclerosis.[3]

The biological actions of TXA2 are mediated through its interaction with the G-protein coupled thromboxane A2 receptor (TP receptor).[4] The TP receptor exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[3] Upon agonist binding, the TP receptor activates heterotrimeric G-proteins, primarily Gq and G13, initiating a cascade of intracellular signaling events that culminate in platelet shape change, degranulation, aggregation, and smooth muscle contraction.[5][6]

Given the pathological consequences of excessive TXA2 signaling, the TP receptor has emerged as a critical therapeutic target. This compound (PTA2) was synthesized as a stable analog of TXA2 to investigate this signaling axis and to serve as a potential therapeutic antagonist.[7] This guide will dissect the mechanism by which PTA2 exerts its inhibitory effects.

Molecular Interaction with the Thromboxane A2 Receptor

PTA2 functions as a competitive antagonist at the TP receptor.[7] This means that PTA2 binds to the same site on the receptor as the endogenous agonist, TXA2, and its stable mimetics (e.g., U46619), but it does not elicit a downstream signaling response. Instead, it occupies the receptor, thereby preventing the binding of agonists and inhibiting their biological effects.

While a definitive Ki value for PTA2 from a single, direct radioligand binding assay is not consistently reported across the literature, its antagonistic potency has been well-characterized through functional assays. The use of radiolabeled PTA2 analogs, such as [125I]PTA-OH, has been instrumental in characterizing the binding of other ligands to the TP receptor.[8][9]

Downstream Signaling Pathways Modulated by this compound

The antagonism of the TP receptor by PTA2 directly translates to the inhibition of the downstream signaling cascades initiated by TXA2. The primary signaling pathways affected are the Gq/Phospholipase C and G13/Rho-kinase pathways.

Inhibition of the Gq/Phospholipase C Pathway and Intracellular Calcium Mobilization

Activation of the TP receptor by an agonist leads to the coupling and activation of the Gq family of G-proteins. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the dense tubular system (an intracellular calcium store in platelets), triggering the release of stored Ca2+ into the cytoplasm.[10] DAG, in concert with the elevated intracellular calcium, activates protein kinase C (PKC).

PTA2, by competitively blocking the TP receptor, prevents this Gq-mediated cascade. This results in the inhibition of agonist-induced intracellular calcium mobilization, a critical event for platelet activation and smooth muscle contraction.[10]

Figure 1. Inhibition of the Gq/PLC signaling pathway by this compound.

Attenuation of the G13/Rho-Kinase Pathway

In addition to Gq, the TP receptor also couples to the G13 family of G-proteins.[6] Activation of G13 leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase, RhoA. Activated RhoA then stimulates Rho-kinase (ROCK).[1] The Rho/Rho-kinase pathway plays a crucial role in platelet shape change and the sensitization of the contractile apparatus to Ca2+ in smooth muscle cells.[1]

By blocking the TP receptor, PTA2 prevents the activation of the G13/Rho-kinase pathway, thereby inhibiting agonist-induced platelet shape change and contributing to its anti-aggregatory and vasorelaxant effects.

Figure 2. Attenuation of the G13/Rho-kinase signaling pathway by this compound.

Functional Consequences of this compound Action

The inhibitory effects of PTA2 on TP receptor signaling manifest as potent antagonism of TXA2-mediated physiological responses.

Inhibition of Platelet Aggregation

PTA2 is a potent inhibitor of platelet aggregation induced by TXA2 mimetics like U46619.[11] By blocking the TP receptor, PTA2 prevents the "inside-out" signaling that leads to the conformational activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[4]

| Compound | Target(s) | IC50 (Platelet Aggregation) | Reference(s) |

| This compound | TP Receptor Antagonist, Thromboxane Synthase Inhibitor | ~2 µM (human platelets, U46619-induced) | [11] |

| Terutroban | TP Receptor Antagonist | ~30 nM (human platelets) | |

| Ifetroban | TP Receptor Antagonist | ~5 nM (human platelets) | |

| Daltroban | TP Receptor Antagonist | ~100 nM (human platelets) | [12] |

| GR32191 | TP Receptor Antagonist | pA2 ≈ 8.2 (human platelets) | [13] |

Table 1. Comparative inhibitory potencies of this compound and other TP receptor antagonists on platelet aggregation.

Vasorelaxation of Vascular Smooth Muscle

In vascular smooth muscle, the activation of TP receptors by TXA2 leads to vasoconstriction. PTA2 effectively antagonizes this effect, leading to vasorelaxation.[7] This is particularly relevant in the context of coronary artery constriction.

| Compound | IC50 / ID50 (Vasoconstriction) | Tissue/Model | Reference(s) |

| This compound | ID50 ≈ 0.1 µM | Cat coronary artery (U46619-induced) | [11] |

| Terutroban | pA2 ≈ 8.5 | Rat aorta | |

| Ifetroban | IC50 ≈ 1 nM | Canine coronary artery | |

| Daltroban | Shifts U46619 dose-response to the right | Cat pulmonary vascular bed | [12] |

| SQ29,548 | Prevents U46619-induced pulmonary hypertension | Newborn piglets | [13] |

Table 2. Comparative inhibitory potencies of this compound and other TP receptor antagonists on vasoconstriction.

Experimental Protocols for Studying this compound

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines a standard method for assessing the inhibitory effect of PTA2 on agonist-induced platelet aggregation.

Objective: To determine the IC50 of PTA2 for the inhibition of U46619-induced human platelet aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound (PTA2) stock solution (in a suitable solvent, e.g., ethanol or DMSO).

-

U46619 (a stable TXA2 mimetic) stock solution.

-

Saline or appropriate buffer.

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Pipettes.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

-

-

Instrument Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

-

Assay:

-

Pipette PRP into aggregometer cuvettes with a stir bar.

-

Add various concentrations of PTA2 (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a fixed concentration of U46619.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each concentration of PTA2.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the PTA2 concentration.

-

Calculate the IC50 value from the dose-response curve.

-

Figure 3. Experimental workflow for Light Transmission Aggregometry (LTA).

Isolated Coronary Artery Ring Vasoconstriction Assay

This protocol provides a framework for assessing the vasorelaxant effect of PTA2 on pre-constricted coronary artery rings.

Objective: To determine the IC50 of PTA2 for the inhibition of U46619-induced vasoconstriction in isolated coronary artery rings.

Materials:

-

Animal heart (e.g., porcine, bovine, or rabbit) as a source of coronary arteries.

-

Krebs-Henseleit buffer.

-

This compound (PTA2) stock solution.

-

U46619 stock solution.

-

Potassium chloride (KCl) solution.

-

Organ bath system with force transducers.

-

Data acquisition system.

-

Dissection microscope and surgical instruments.

Procedure:

-

Tissue Preparation:

-

Isolate the coronary arteries from the heart and place them in cold Krebs-Henseleit buffer.

-

Under a dissection microscope, carefully clean the arteries of surrounding tissue and cut them into rings (e.g., 2-4 mm in length).

-

-

Mounting and Equilibration:

-

Mount the arterial rings in the organ baths containing Krebs-Henseleit buffer, aerated with 95% O2 / 5% CO2, and maintained at 37°C.

-

Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.

-

-

Viability Check:

-

Contract the rings with a high concentration of KCl to ensure tissue viability.

-

-

Assay:

-

After washing and returning to baseline tension, pre-incubate the rings with various concentrations of PTA2 (or vehicle control) for a set time.

-

Induce vasoconstriction by adding a submaximal concentration of U46619.

-

Record the isometric tension development.

-

-

Data Analysis:

-

Express the contractile response to U46619 in the presence of PTA2 as a percentage of the maximal contraction induced by KCl or the control response to U46619.

-

Plot the percentage of inhibition against the logarithm of the PTA2 concentration.

-

Calculate the IC50 value.

-

Figure 4. Experimental workflow for isolated coronary artery ring vasoconstriction assay.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the thromboxane A2 signaling pathway. Its mechanism of action as a selective, competitive antagonist of the TP receptor allows for the precise dissection of TXA2-mediated events in platelets and vascular smooth muscle. By inhibiting the Gq/PLC and G13/Rho-kinase signaling cascades, PTA2 effectively blocks the key functional responses of platelet aggregation and vasoconstriction. The in-depth understanding of PTA2's mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for the ongoing development of novel anti-thrombotic therapies targeting the thromboxane A2 axis.

References

-

Nicolaou, K.C., Magolda, R.L., Smith, J.B., et al. (1979). Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation. Proceedings of the National Academy of Sciences, 76(6), 2566-2570. [Link]

-

Mayeux, P.R., Morton, H.E., Gillard, J., et al. (1988). The affinities of prostaglandin H2 and thromboxane A2 for their receptor are similar in washed human platelets. Biochemical and Biophysical Research Communications, 157(2), 733-739. [Link]

-

Nicolaou, K.C., Magolda, R.L., Smith, J.B., et al. (1979). Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation. Proceedings of the National Academy of Sciences of the United States of America, 76(6), 2566–2570. [Link]

-

Asazuma, N., Akamatsu, S., & Handa, M. (2019). Rho-kinase regulates human platelet activation induced by thromboxane A2 independently of p38 MAP kinase. Platelets, 30(4), 485-492. [Link]

-

Mais, D.E., Saussy, D.L., & Halushka, P.V. (1986). Binding of a thromboxane A2/prostaglandin H2 receptor antagonist to guinea-pig platelets. European journal of pharmacology, 131(2-3), 297–300. [Link]

-

Adeagbo, A. S., & Carr, F. (1991). Effects of prostaglandins, cAMP, and changes in cytosolic calcium on platelet aggregation induced by a thromboxane A2 mimic (U46619). Canadian journal of physiology and pharmacology, 69(5), 633–638. [Link]

-

Gresele, P., Deckmyn, H., Nenci, G. G., & Vermylen, J. (1989). Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. Thrombosis and haemostasis, 61(3), 469–475. [Link]

-

Wikipedia. (2023). Thromboxane A2. [Link]

-

Hechler, B., Gachet, C., & Hechler, B. (2009). The modification of platelet-induced coronary vasoconstriction by a thromboxane receptor antagonist. Thrombosis and haemostasis, 102(03), 399–406. [Link]

-

Vezza, R., Cenet, M., Mele, M., & Cirino, G. (1992). U46619, a thromboxane A2 agonist, inhibits KCa channel activity from pig coronary artery. The American journal of physiology, 262(3 Pt 1), C708–C713. [Link]

-

Al-Ubaidi, A. J., Nieswandt, B., & Gibbins, J. M. (2020). Antiplatelet properties of Pim kinase inhibition are mediated through disruption of thromboxane A2 receptor signaling. Haematologica, 105(5), 1386–1396. [Link]

-

Smith, E. F., Lefer, A. M., & Smith, J. B. (1980). Constriction of cat coronary arteries by synthetic thromboxane A2 and its antagonism. American Journal of Physiology-Heart and Circulatory Physiology, 238(4), H493–H497. [Link]

-

Song, P., Zhang, M., Wang, S., Xu, J., Choi, H. C., & Zou, M. H. (2019). Withdrawal: Thromboxane A2 receptor activates a Rho-associated kinase/LKB1/PTEN pathway to attenuate endothelium insulin signaling. The Journal of biological chemistry, 294(46), 17565. [Link]

-

Al-Ubaidi, A. J., Nieswandt, B., & Gibbins, J. M. (2020). Antiplatelet properties of Pim kinase inhibition are mediated through disruption of thromboxane A2 receptor signaling. Haematologica, 105(5), 1386–1396. [Link]

-

Smith, E. F., Lefer, A. M., & Smith, J. B. (1980). Mechanism of coronary vasoconstriction induced by carbocyclic thromboxane A2. American Journal of Physiology-Heart and Circulatory Physiology, 238(4), H493–H497. [Link]

-

Ali, S., & Ali, S. (2022). Physiology, Thromboxane A2. In StatPearls. StatPearls Publishing. [Link]

-

Ito, T., Ogawa, K., & Sakai, K. (1987). Thromboxane A2 analogue induced coronary artery vasoconstriction in the rabbit. Cardiovascular research, 21(2), 119–123. [Link]

-

Ali, S., & Ali, S. (2022). Physiology, Thromboxane A2. In StatPearls. StatPearls Publishing. [Link]

-

Hohlfeld, T., Strobach, H., & Schrör, K. (1990). Daltroban blocks thromboxane responses in the pulmonary vascular bed of the cat. European journal of pharmacology, 182(3), 527–534. [Link]

Sources

- 1. Rho-kinase regulates human platelet activation induced by thromboxane A2 independently of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 5. The modification of platelet-induced coronary vasoconstriction by a thromboxane receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiplatelet properties of Pim kinase inhibition are mediated through disruption of thromboxane A2 receptor signaling | Haematologica [haematologica.org]

- 7. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The affinities of prostaglandin H2 and thromboxane A2 for their receptor are similar in washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of a thromboxane A2/prostaglandin H2 receptor antagonist to guinea-pig platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of prostaglandins, cAMP, and changes in cytosolic calcium on platelet aggregation induced by a thromboxane A2 mimic (U46619) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. haematologica.org [haematologica.org]

- 13. Constriction of cat coronary arteries by synthetic thromboxane A2 and its antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Pinane Thromboxane A2: A Comprehensive Technical Guide to Synthesis and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Stable Thromboxane A2 Analog

Thromboxane A2 (TXA2) is a potent but highly unstable eicosanoid that plays a pivotal role in hemostasis and thrombosis.[1][2] Produced primarily by activated platelets, TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[3] Its inherent instability, with a half-life of about 30 seconds in aqueous solution, has historically posed a significant challenge to the direct study of its physiological and pathological roles.[4] This limitation spurred the development of stable synthetic analogs to probe the intricacies of the thromboxane pathway and to explore its potential as a therapeutic target in cardiovascular diseases.[4][5] Pinane thromboxane A2 (PTA2) emerged as a key molecular tool in this endeavor, providing a stable and selective probe for the thromboxane A2 receptor (TP receptor) and the thromboxane synthase enzyme.[4][6] This guide provides an in-depth exploration of the synthesis of PTA2, its multifaceted biological properties, and its application in biomedical research.

The Chemical Synthesis of this compound: A Strategic Approach

The synthesis of this compound, as pioneered by Nicolaou and colleagues, is a landmark in prostanoid chemistry.[4] The strategy hinges on the use of a rigid pinane nucleus to mimic the oxetane-oxane core of the natural thromboxane A2, thereby imparting chemical stability while retaining biological recognition. The synthesis is a multi-step process that requires careful control of stereochemistry to achieve the desired biologically active isomer.

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed, step-by-step methodology for the synthesis of PTA2, based on the foundational work in the field.[4]

Materials and Reagents:

-

(-)-α-pinene

-

Ozone

-

Dimethyl sulfide

-

Sodium borohydride

-

p-Toluenesulfonyl chloride

-

Lithium aluminum hydride

-

Pyridinium chlorochromate (PCC)

-

(4-Carboxybutyl)triphenylphosphonium bromide

-

Potassium tert-butoxide

-

Dimethyl(2-oxoheptyl)phosphonate

-

Sodium hydride

-

Zinc borohydride

-

Chromatography supplies (silica gel, solvents)

Step-by-Step Methodology:

-

Ozonolysis of (-)-α-pinene: (-)-α-pinene is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78°C. A stream of ozone is bubbled through the solution until a blue color persists, indicating complete reaction. The excess ozone is removed by purging with nitrogen, and the ozonide is reductively cleaved with dimethyl sulfide to yield the corresponding keto-aldehyde.

-

Reduction and Protection: The keto-aldehyde is selectively reduced with sodium borohydride to the corresponding diol. The primary alcohol is then selectively protected as a p-toluenesulfonate (tosylate) ester using p-toluenesulfonyl chloride in pyridine.

-

Formation of the Bicyclic Ether: The tosylated intermediate is treated with a strong base, such as potassium tert-butoxide, to induce intramolecular cyclization, forming the pinane-based bicyclic ether.

-

Side Chain Elaboration (Upper Chain): The remaining secondary alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC). A Wittig reaction with (4-carboxybutyl)triphenylphosphonium bromide is then employed to introduce the α-chain of the thromboxane molecule.

-

Side Chain Elaboration (Lower Chain): The ketone on the bicyclic core is subjected to a Horner-Wadsworth-Emmons reaction with dimethyl(2-oxoheptyl)phosphonate to introduce the initial part of the ω-chain.

-

Stereoselective Reduction: The resulting enone is stereoselectively reduced using a suitable reducing agent, such as zinc borohydride, to yield the desired 15(S)-hydroxyl group.

-

Deprotection and Purification: Any protecting groups are removed, and the final product, this compound, is purified by column chromatography on silica gel.

Biological Properties of this compound: A Dual-Action Molecule

This compound exhibits a fascinating dual mechanism of action, functioning as both a thromboxane A2 receptor (TP receptor) antagonist and an inhibitor of thromboxane synthase .[4] This dual activity makes it a particularly interesting molecule for both research and potential therapeutic applications.

Thromboxane Receptor Antagonism

At low concentrations, PTA2 acts as a competitive antagonist at the TP receptor.[4] This antagonism is responsible for its ability to inhibit key physiological events mediated by thromboxane A2, such as platelet aggregation and vasoconstriction. By binding to the TP receptor without eliciting a downstream signal, PTA2 effectively blocks the action of endogenous TXA2 and other TP receptor agonists.

Thromboxane Synthase Inhibition

At higher concentrations, PTA2 also demonstrates the ability to inhibit thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[4][6] This inhibition of TXA2 production further contributes to its overall anti-thrombotic and vasodilatory effects.

Quantitative Biological Activity

The biological potency of PTA2 has been quantified in various in vitro and in vivo systems. The following table summarizes key inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) for its primary biological activities.

| Biological Activity | Test System | Agonist | IC50 / ID50 | Reference |

| Coronary Artery Constriction | Cat Coronary Artery | U-46619 | ID50 = 0.1 µM | [4] |

| Platelet Aggregation | Human Platelet-Rich Plasma | U-46619 | IC50 = 2 µM | [4] |

| Thromboxane Synthase Inhibition | Rabbit Platelet Microsomes | ID50 = 50 µM | [4] |

Mechanism of Action: Elucidating the Signaling Pathways

The biological effects of PTA2 are best understood in the context of the thromboxane A2 signaling pathway.

Thromboxane A2 Signaling Pathway

Thromboxane A2 exerts its effects by binding to the G-protein coupled TP receptor. This binding initiates a cascade of intracellular events, primarily through the activation of Gq and G13 proteins.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The rise in intracellular calcium and activation of PKC are critical for platelet shape change, degranulation, and aggregation, as well as for smooth muscle contraction.

-

G13 Pathway: Activation of G13 stimulates the Rho/Rho-kinase pathway, which contributes to the sustained contraction of smooth muscle and plays a role in platelet shape change.

PTA2's Point of Intervention

As a TP receptor antagonist, PTA2 competitively binds to the TP receptor, preventing the binding of TXA2 and other agonists. This blockade effectively inhibits the activation of both the Gq and G13 signaling pathways, thereby preventing the downstream cellular responses.

Visualizing the Mechanism of Action

The following diagram illustrates the thromboxane A2 signaling pathway and the points of intervention for PTA2.

Caption: Thromboxane A2 signaling and PTA2's dual inhibitory action.

Structure-Activity Relationships of this compound Analogs

The pinane scaffold of PTA2 provides a rigid framework that has been exploited to explore the structure-activity relationships (SAR) of thromboxane receptor antagonists. Studies on various analogs of PTA2 have revealed key structural features that are critical for biological activity.

-

Stereochemistry of the 15-Hydroxyl Group: The (S)-configuration of the hydroxyl group at the C-15 position is crucial for potent TP receptor antagonism. The corresponding (R)-epimer exhibits significantly reduced activity, highlighting the stereospecificity of the receptor's binding pocket.[7]

-

Modifications of the α-Chain: Alterations to the length and saturation of the carboxylic acid-containing upper side chain can modulate the potency and selectivity of the analogs.

-

Modifications of the ω-Chain: Changes to the lower side chain, including the length of the alkyl chain and the presence of aromatic rings, can influence both receptor affinity and pharmacokinetic properties. For instance, the introduction of a p-fluorophenoxy group at the ω-terminus has been shown to enhance potency in some thromboxane receptor antagonists.

The insights gained from SAR studies on PTA2 and its derivatives have been instrumental in the design of more potent and selective thromboxane receptor antagonists for potential therapeutic use.

Therapeutic Potential and Future Directions

The dual-action profile of this compound as both a TP receptor antagonist and a thromboxane synthase inhibitor makes it a valuable pharmacological tool and a lead compound for the development of antithrombotic agents.[6] By targeting both the receptor and the synthesis of the endogenous agonist, PTA2 offers a more comprehensive blockade of the thromboxane pathway compared to agents with a single mechanism of action.

The therapeutic potential of targeting the thromboxane pathway extends to a range of cardiovascular diseases, including:

-

Myocardial Infarction and Stroke: By inhibiting platelet aggregation and vasoconstriction, TP receptor antagonists and thromboxane synthase inhibitors could play a role in the prevention and treatment of thrombotic events.

-

Atherosclerosis: The thromboxane pathway is implicated in the inflammatory processes that drive the progression of atherosclerosis.

-

Pulmonary Hypertension: Thromboxane A2 is a potent vasoconstrictor of the pulmonary vasculature, and its inhibition may offer therapeutic benefits in this condition.

While PTA2 itself has primarily served as a research tool, the knowledge gleaned from its study has paved the way for the development of clinically evaluated thromboxane receptor antagonists and synthase inhibitors.[5][8] Future research in this area will likely focus on the development of dual-action inhibitors with improved pharmacokinetic and pharmacodynamic profiles, as well as on exploring the role of the thromboxane pathway in other disease areas, such as cancer and inflammatory disorders.

Conclusion

This compound stands as a testament to the power of chemical synthesis in creating molecular probes to unravel complex biological pathways. Its unique dual mechanism of action has provided invaluable insights into the multifaceted roles of thromboxane A2 in health and disease. As a stable and selective tool, PTA2 has not only facilitated a deeper understanding of the thromboxane signaling cascade but has also laid the groundwork for the development of novel therapeutic strategies targeting this critical pathway in cardiovascular medicine. The continued exploration of compounds inspired by the PTA2 scaffold holds promise for the future of antithrombotic therapy.

References

-

Nicolaou, K. C., Magolda, R. L., Smith, J. B., Aharony, D., Smith, E. F., & Lefer, A. M. (1979). Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation. Proceedings of the National Academy of Sciences, 76(6), 2566-2570. [Link]

-

Nicolaou, K. C., Magolda, R. L., Smith, J. B., Aharony, D., Smith, E. F., & Lefer, A. M. (1979). Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation. PubMed. [Link]

-

Bennett, A., & Sanger, G. J. (1982). This compound analogues are non-selective prostanoid antagonists in rat and human stomach muscle. British journal of pharmacology, 77(4), 591–596. [Link]

-

Bennett, A., & Sanger, G. J. (1982). This compound analogues are non-selective prostanoid antagonists in rat and human stomach muscle. PubMed. [Link]

-

Nicolaou, K. C., Magolda, R. L., Smith, J. B., Aharony, D., Smith, E. F., & Lefer, A. M. (1979). Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation. PMC. [Link]

-

Nakahata, N. (2008). Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology. Pharmacology & therapeutics, 118(1), 18–35. [Link]

-

Patrono, C. (1990). Biosynthesis and pharmacological modulation of thromboxane in humans. PubMed. [Link]

-

Halushka, P. V. (1989). Pharmacology of thromboxane A2 receptor antagonists. PubMed. [Link]

-

Nakahata, N. (2008). Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology. PubMed. [Link]

-

Roth, D., Lefer, A., Smith, J., & Nicolaou, K. (1982). Anti-thromboxane A2 actions of this compound derivatives. Prostaglandins, Leukotrienes and Medicine, 9(5), 503-509. [Link]

-

Davì, G., & Patrono, C. (2008). Thromboxane receptors antagonists and/or synthase inhibitors. PubMed. [Link]

-

Gresele, P., Deckmyn, H., Nenci, G. G., & Vermylen, J. (1991). Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders. Trends in pharmacological sciences, 12(4), 158–163. [Link]

-

Rocca, B., & FitzGerald, G. A. (2002). Antiplatelet therapy: targeting the TxA2 pathway. PubMed. [Link]

-

Medicosis Perfectionalis. (2019, March 21). Prostacyclin (PGI2) vs. Thromboxane A2 (TXA2) - Bleeding vs. Coagulation - Hematology [Video]. YouTube. [Link]

-

Taylor & Francis. (n.d.). Thromboxane A2 – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. Biosynthesis and pharmacological modulation of thromboxane in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. pnas.org [pnas.org]

- 5. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound analogues are non-selective prostanoid antagonists in rat and human stomach muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pinane Thromboxane A2: A Stable and Versatile Tool for Thromboxane A2 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Thromboxane A2 and the Advent of a Stable Analog

Thromboxane A2 (TXA2) is a potent, yet ephemeral, lipid mediator derived from arachidonic acid.[1] Produced primarily by activated platelets, its biological activities are profound and far-reaching, playing a critical role in hemostasis and thrombosis through its potent pro-aggregatory and vasoconstrictive effects.[2][3] Dysregulation of the TXA2 pathway is a key factor in the pathophysiology of numerous cardiovascular diseases, including myocardial infarction and stroke.[2] However, the inherent instability of TXA2, with a half-life of only about 30 seconds in aqueous solution, presents a significant challenge for in-depth research into its complex signaling mechanisms.[1]

To overcome this obstacle, chemically stable analogs of TXA2 have been synthesized, providing invaluable tools for researchers. Among these, Pinane Thromboxane A2 (PTA2) has emerged as a particularly useful compound. This in-depth guide provides a comprehensive overview of PTA2, from its physicochemical properties and mechanism of action to detailed experimental protocols for its application in research, empowering scientists to effectively harness this stable analog to unravel the complexities of TXA2 signaling.

Physicochemical Properties of this compound

This compound is a synthetic analog of TXA2, characterized by the incorporation of a pinane ring structure. This modification confers significant chemical stability compared to the native TXA2 molecule, allowing for its use in a wide range of experimental settings without the concern of rapid degradation.

| Property | Value | Source |

| Chemical Name | (5Z)-7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-5-heptenoic acid | [4] |

| Synonyms | 15(S)-Pinane Thromboxane A2, Pinane TXA2, PTA2 | [4] |

| Molecular Formula | C24H40O3 | [4] |

| Molecular Weight | 376.6 g/mol | [4] |

| Appearance | A solution in ethanol | [4] |

| Solubility | DMF: >50 mg/ml, DMSO: >25 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >100 µg/ml | [4] |

Mechanism of Action: A Dual-Acting Modulator of the Thromboxane A2 Pathway

PTA2 exerts its biological effects through a dual mechanism of action: it acts as a competitive antagonist of the thromboxane A2 receptor (TP receptor) and as an inhibitor of thromboxane synthase.[4] This dual action makes PTA2 a versatile tool for dissecting the different components of the TXA2 signaling cascade.

The TP receptor is a G-protein coupled receptor (GPCR) with two main isoforms in humans, TPα and TPβ, arising from alternative splicing of a single gene.[1][5] In platelets, the TPα isoform is predominantly expressed.[3] Upon binding of an agonist like TXA2 or a stable analog, the TP receptor couples to G proteins, primarily Gq and G13.[5][6]

-

Gq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7]

-

G13 activation stimulates the Rho/Rho-kinase pathway, which is involved in platelet shape change.[5]

This signaling cascade culminates in platelet activation, degranulation, and aggregation, as well as vasoconstriction.

Applications in Research: Experimental Protocols

PTA2's stability and well-characterized mechanism of action make it an indispensable tool for a variety of in vitro and in vivo studies.

In Vitro Platelet Aggregation Assays using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[8] This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

-

Freshly drawn human blood

-

3.2% Sodium Citrate anticoagulant

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Pipettes

-

Centrifuge

-

This compound (PTA2) or other TXA2 analog (e.g., U-46619)

-

Platelet agonists (e.g., ADP, collagen, arachidonic acid)

Protocol:

-

Blood Collection: Collect venous blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[8] Handle the sample gently to avoid premature platelet activation.

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using autologous PPP.

-

Aggregometer Setup:

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.[8]

-

-

Aggregation Assay:

-

Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a stir bar.

-

Place the cuvette in the aggregometer and allow the sample to equilibrate at 37°C with stirring (typically 900-1200 rpm) for at least 2 minutes to establish a stable baseline.

-

To study the inhibitory effect of PTA2, pre-incubate the PRP with varying concentrations of PTA2 for a defined period before adding the agonist.

-

Add the desired platelet agonist (e.g., U-46619, ADP, collagen) to the cuvette.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: Quantify platelet aggregation as the maximum percentage change in light transmission from the baseline. Determine the IC50 value for PTA2 by plotting the percentage of inhibition against the log concentration of PTA2.

TP Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound, such as PTA2, for the TP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Isolated platelet membranes or cells expressing TP receptors

-

Radiolabeled TP receptor antagonist (e.g., [³H]-SQ29,548)

-

This compound (PTA2)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Protocol:

-

Membrane Preparation: Prepare platelet membranes by centrifugation and lysis of washed platelets.

-

Binding Reaction:

-

In a microcentrifuge tube, combine the platelet membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled PTA2 in the binding buffer.

-

To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled TP receptor antagonist.

-

To determine total binding, include a set of tubes with only the radiolabeled ligand and membranes.

-

-

Incubation: Incubate the reaction tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of PTA2 to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Models of Thrombosis

Animal models of thrombosis are crucial for evaluating the antithrombotic potential of compounds like PTA2 in a physiological setting. The ferric chloride-induced carotid artery thrombosis model is a widely used method.[2]

Materials:

-

Anesthetized small animal (e.g., mouse, rat)

-

Surgical instruments

-

Ferric chloride (FeCl3) solution

-

Doppler flow probe

-

This compound (PTA2)

Protocol:

-

Animal Preparation: Anesthetize the animal and surgically expose the carotid artery.

-

Flow Measurement: Place a Doppler flow probe around the artery to monitor blood flow.

-

Drug Administration: Administer PTA2 or vehicle control intravenously or intraperitoneally at a predetermined time before inducing thrombosis.

-

Thrombosis Induction: Apply a filter paper saturated with FeCl3 solution to the surface of the carotid artery for a defined period (e.g., 3 minutes).

-

Monitoring: Continuously monitor blood flow until complete occlusion of the artery occurs (cessation of blood flow).

-

Data Analysis: The primary endpoint is the time to vessel occlusion. Compare the occlusion times between the PTA2-treated and control groups to assess the antithrombotic effect of PTA2.

Data Interpretation and Troubleshooting

Quantitative Data for PTA2:

| Assay | Parameter | Value | Organism/System | Source |

| Coronary Artery Constriction (induced by U-46619) | ID50 | 0.1 µM | Cat | [4] |

| Platelet Aggregation (induced by U-46619) | IC50 | 2 µM | Human | [4] |

| Thromboxane Synthase Inhibition | ID50 | 50 µM | Rabbit Platelet | [4] |

Troubleshooting Platelet Aggregation Assays:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or poor aggregation in control samples | - Inactive agonist- Low platelet count- Improper sample handling (e.g., temperature, time) | - Prepare fresh agonist solution- Adjust platelet count- Ensure proper blood collection and processing protocols are followed[8] |

| High variability between replicates | - Inaccurate pipetting- Inconsistent mixing | - Calibrate pipettes and use proper technique- Ensure consistent stirring speed in the aggregometer |

| Spontaneous aggregation | - Premature platelet activation during sample preparation | - Minimize venostasis during blood collection- Handle samples gently- Process samples promptly[8] |

| Artifacts in aggregation curves | - Air bubbles- Lipemic or hemolyzed plasma | - Avoid introducing air bubbles when adding reagents- Use fasting blood samples- Ensure careful blood collection to prevent hemolysis |

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

Pinane Thromboxane A2 Signaling in Vascular Smooth Muscle: A Technical Guide

Abstract

This technical guide provides an in-depth examination of the signaling pathways activated by Pinane Thromboxane A2 (PTA2) in vascular smooth muscle cells (VSMCs). As a stable and selective synthetic analog of the highly labile Thromboxane A2 (TXA2), PTA2 is an indispensable tool for elucidating the mechanisms of vasoconstriction in physiological and pathophysiological contexts.[1][2] This document details the core molecular cascades, from TP receptor activation to the dual signaling axes of Gαq-mediated calcium mobilization and Gα12/13-mediated calcium sensitization. We present field-proven, step-by-step experimental protocols for wire myography and intracellular calcium imaging, providing researchers and drug development professionals with the methodologies required to robustly interrogate this critical pathway. The guide emphasizes the causality behind experimental choices and incorporates self-validating systems to ensure scientific integrity.

Introduction: The Role of Thromboxane A2 and its Stable Analogs

Thromboxane A2 (TXA2) is a potent, lipid-derived autacoid that plays a pivotal role in hemostasis and vascular tone regulation.[3] Produced primarily by activated platelets, TXA2 induces profound vasoconstriction and platelet aggregation.[3] However, its utility in experimental settings is severely limited by its extreme instability in aqueous solutions, with a half-life of approximately 30 seconds.[2] This limitation led to the development of stable synthetic mimetics. This compound (PTA2), and the more widely cited analog U46619, are potent and selective agonists of the Thromboxane A2 receptor (TP receptor).[1][4] These analogs faithfully replicate the biological actions of endogenous TXA2, making them essential research tools for studying vascular smooth muscle physiology and diseases such as hypertension and thrombosis.[1][5][6]

This guide focuses on the intricate signaling network initiated by PTA2 binding to TP receptors on VSMCs, leading to smooth muscle contraction. We will dissect the two major, synergistic G-protein-mediated pathways that define this response.

The Thromboxane A2 (TP) Receptor

The actions of PTA2 are mediated by the TP receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] In humans, two TP receptor isoforms, TPα and TPβ, arise from alternative splicing of the same gene.[3] While both isoforms are expressed in a variety of tissues, they can exhibit differential signaling, though both couple effectively to G-proteins of the Gq and G12/13 families to initiate VSMC contraction.[3][7][8] For the purposes of this guide, which focuses on the convergent pathways leading to contraction, we will consider their function to be largely unified.

The Dual Signaling Axes of PTA2-Induced Vasoconstriction

The contractile response of VSMCs to PTA2 is not governed by a single linear pathway, but rather by the coordinated action of two distinct, yet synergistic, signaling cascades initiated by the TP receptor. These are the Calcium Mobilization Pathway (mediated by Gαq) and the Calcium Sensitization Pathway (mediated by Gα12/13).

The Gαq-PLC-Ca²⁺ Mobilization Pathway

This is the canonical pathway for initiating smooth muscle contraction. Upon PTA2 binding, the TP receptor undergoes a conformational change that activates its coupled heterotrimeric G-protein, Gαq.[9][10]

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).[11][12]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

Intracellular Ca²⁺ Release: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the primary intracellular calcium store in VSMCs. This binding triggers the rapid release of stored Ca²⁺ into the cytosol, causing a sharp, transient increase in intracellular calcium concentration ([Ca²⁺]i).[12][13] This initial phase of contraction is largely independent of extracellular calcium.[12]

-

MLCK-Dependent Contraction: The elevated cytosolic Ca²⁺ binds to the protein calmodulin (CaM). The Ca²⁺-CaM complex then activates Myosin Light Chain Kinase (MLCK).[14][15] MLCK, in turn, phosphorylates the 20-kDa regulatory myosin light chain (MLC20).[12][14] This phosphorylation is the final trigger, enabling the actin-myosin cross-bridge cycling that generates force and results in smooth muscle contraction.[14]

The Gα12/13-RhoA-ROCK Calcium Sensitization Pathway

Running in parallel to the calcium mobilization axis, the TP receptor also activates G-proteins of the G12/13 family.[7][8][16][17] This pathway does not significantly increase [Ca²⁺]i but instead enhances the force of contraction at a given level of intracellular calcium—a phenomenon known as "calcium sensitization".[18][19]

-

RhoA Activation: Activated Gα12/13 directly engages and activates guanine nucleotide exchange factors (GEFs), such as PDZ-RhoGEF.[16] These GEFs then catalyze the exchange of GDP for GTP on the small GTPase RhoA, converting it to its active, GTP-bound state.[16][18]

-

Rho-Kinase (ROCK) Activation: Active RhoA-GTP translocates to the cell membrane and binds to its primary downstream effector, Rho-associated kinase (ROCK).[15][18][19]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): The crucial role of ROCK in this pathway is the inhibition of Myosin Light Chain Phosphatase (MLCP), the enzyme that counteracts MLCK by dephosphorylating MLC20.[15][20][21] ROCK phosphorylates the myosin-binding subunit of MLCP (known as MYPT1), which directly inhibits the phosphatase's activity.[15][21][22][23]

-

Sustained Contraction: By inhibiting MLCP, the RhoA/ROCK pathway effectively "locks" the myosin light chains in their phosphorylated, active state.[14][24] This results in a sustained contraction that persists even after the initial [Ca²⁺]i transient has begun to decline, underpinning the tonic phase of vasoconstriction.[15][22]

The interplay of these two pathways ensures a rapid and robust contractile response: the Gαq pathway provides the initial trigger via a surge of calcium, while the Gα12/13 pathway sustains the contraction by sensitizing the contractile machinery to that calcium.[15]

Visualization of the PTA2 Signaling Cascade

The following diagram illustrates the dual signaling pathways activated by PTA2 in vascular smooth muscle cells.

Caption: Dual signaling pathways of PTA2-induced vascular smooth muscle contraction.

Experimental Methodologies for Pathway Interrogation

To robustly study the PTA2 signaling pathway, a combination of functional, physiological, and biochemical assays is required. Here, we provide field-proven protocols for key experiments.

Functional Assessment: Ex Vivo Vasoconstriction via Wire Myography

Causality & Rationale: Wire myography is the gold-standard technique for directly measuring the contractile properties of isolated blood vessels ex vivo.[25][26] It allows for the quantification of force generation in response to pharmacological agents like PTA2, providing a direct physiological readout of the entire signaling cascade. This protocol is designed to be self-validating by including steps to confirm tissue viability and endothelial integrity.

Protocol: Mouse Aortic Ring Preparation and Analysis

-

Preparation:

-

Prepare ice-cold, carbogen-aerated (95% O₂, 5% CO₂) Krebs-Henseleit solution (in mM: 118.4 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 25.0 NaHCO₃, 11.6 Glucose, 1.9 CaCl₂).

-

Humanely euthanize a mouse and carefully dissect the thoracic aorta, placing it immediately into the prepared Krebs solution.[26]

-

Under a dissecting microscope, meticulously clean the aorta of all perivascular adipose and connective tissue.[27]

-

Cut the aorta into uniform 2 mm rings.[28] Expert Tip: Inconsistent ring size is a major source of variability. Use a precision cutting tool if available.

-

-

Mounting and Equilibration:

-

Mount each aortic ring on two tungsten wires (40 µm diameter) within the jaws of a multi-chamber wire myograph system (e.g., DMT).[26]

-

Submerge the rings in myograph chambers containing 37°C, carbogen-aerated Krebs solution.

-

Apply a preload tension of ~10 mN and allow the tissue to equilibrate for 60 minutes, washing with fresh Krebs solution every 15-20 minutes.[26][29] This allows the tissue to stabilize and reach a steady passive tension.

-

-

Self-Validation and Viability Testing:

-

Wake-Up Protocol: To ensure the contractile machinery is functional, challenge the rings twice with a high-potassium solution (K-PSS, where NaCl is replaced equimolarly with KCl).[27] A robust, repeatable contraction confirms tissue viability.

-

Endothelium Integrity Check: Pre-constrict the rings with a sub-maximal concentration of an α₁-adrenergic agonist like Phenylephrine (PE, ~1 µM). Once a stable plateau is reached, add Acetylcholine (ACh, ~10 µM). A relaxation of >80% indicates an intact and functional endothelium. For studying direct VSMC effects, the endothelium can be mechanically denuded by gently rubbing the lumen with a wire before mounting.[28] A subsequent lack of ACh-induced relaxation confirms successful denudation.

-

-

Experimental Procedure (PTA2/U46619 Dose-Response):

-

After washing out the validation agents and allowing the tissue to return to baseline, begin the cumulative concentration-response curve.

-

Add PTA2 (or U46619) to the bath in a stepwise manner, increasing the concentration by half-log increments (e.g., 1 nM to 10 µM), allowing the contraction to reach a stable plateau at each concentration.[25]

-

Record the force generated at each concentration. Data is typically expressed as a percentage of the maximum contraction induced by the high-potassium solution.

-

-

Pathway Inhibition (Example):

-

To confirm the role of the ROCK pathway, repeat the dose-response curve in the presence of a specific ROCK inhibitor (e.g., Y-27632, 1-10 µM).[11][30] Pre-incubate the aortic rings with the inhibitor for 20-30 minutes before starting the PTA2 additions. A rightward shift in the dose-response curve and a decrease in the maximal response would confirm the involvement of ROCK-mediated calcium sensitization.[11]

-

In Vitro Assessment: Intracellular Calcium Imaging

Causality & Rationale: This method allows for the direct visualization and quantification of the [Ca²⁺]i changes that form the basis of the Gαq pathway.[31][32] Using ratiometric (e.g., Fura-2) or single-wavelength (e.g., Fluo-4) fluorescent calcium indicators in cultured primary VSMCs provides high-resolution temporal data on the calcium transient initiated by PTA2.[33][34]

Protocol: Calcium Imaging in Primary VSMCs

-

Cell Culture and Dye Loading:

-

Isolate primary aortic VSMCs from mice or rats and culture them on glass-bottom imaging dishes.[35] Expert Tip: Use cells from early passages (P2-P6) to avoid phenotypic drift.

-

Wash the confluent VSMCs with a buffered salt solution (e.g., HBSS).

-

Load the cells with a calcium-sensitive dye. For Fura-2 AM, incubate with 2-5 µM Fura-2 AM in HBSS for 30-45 minutes at room temperature.[33]

-

Wash the cells twice with HBSS and allow 15-20 minutes for complete de-esterification of the dye within the cells.[33]

-

-

Imaging Setup:

-

Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system and an environmental chamber to maintain the cells at 37°C.

-

For Fura-2, alternately excite the cells at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm.[33] The ratio of the fluorescence intensity at 340nm vs. 380nm excitation (F340/F380) is directly proportional to the [Ca²⁺]i.

-

-

Experimental Procedure:

-

Begin recording baseline fluorescence ratios from a field of view containing several healthy cells.

-

Gently perfuse the chamber with a solution containing PTA2/U46619 (e.g., 1 µM) and continuously record the change in the F340/F380 ratio over time.

-

A typical response will be a rapid, sharp increase in the ratio, followed by a decay to a sustained plateau that is higher than the initial baseline.[12][36]

-

-

Self-Validation and Controls:

-

Calcium Store Depletion: To confirm the calcium signal originates from the SR, pre-treat cells with thapsigargin (a SERCA pump inhibitor that depletes SR calcium stores) before adding PTA2. This should ablate the initial sharp peak of the calcium transient.[33]

-

PLC Inhibition: Pre-incubating the cells with a PLC inhibitor (e.g., U73122) should significantly attenuate or block the PTA2-induced calcium response, validating the upstream role of PLC.[11][12]

-

Data Presentation and Expected Outcomes

Quantitative data from these experiments should be summarized for clarity.

Table 1: Representative Pharmacological Data for U46619 in Vascular Assays

| Parameter | Assay | Preparation | Typical Value | Reference |

| EC₅₀ (Contraction) | Wire Myography | Rat Aortic Rings | 28 ± 2 nM | [12] |

| EC₅₀ (Ca²⁺ Release) | Calcium Imaging | Cultured VSMCs | 49 ± 14 nM | [12] |

| EC₅₀ (IP₃ Accumulation) | Biochemical Assay | Cultured VSMCs | 32 ± 4 nM | [12] |

| Effect of ROCK Inhibitor | Wire Myography | Rat Caudal Artery | Significant Inhibition | [9] |

Translational Significance and Conclusion

The signaling pathway initiated by TXA2 and its stable analogs is a cornerstone of vascular physiology. Dysregulation of this pathway is implicated in a host of cardiovascular diseases, including hypertension, coronary artery spasm, and thrombosis.[14][23] The methodologies detailed in this guide, using PTA2 as a precise pharmacological tool, allow researchers to dissect the molecular underpinnings of VSMC contraction. Understanding the balance between the Gαq-mediated calcium mobilization and the Gα12/13-mediated calcium sensitization pathways offers critical insights and presents opportunities for the development of novel therapeutics targeting vascular dysfunction. By providing robust, validated protocols, this guide serves as a critical resource for scientists and clinicians working to unravel the complexities of vascular biology and pathology.

References

-

Bundy, G. L. (1975). Synthesis of prostaglandin endoperoxide analogs. Tetrahedron Letters, 16(24), 1957–1960. [Link]

-

Nunes, K. P., et al. (2020). RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension. International Journal of Molecular Sciences. [Link]

-

Wai, M. S., et al. (2002). Mechanism of the prostanoid TP receptor agonist U46619 for inducing emesis in the ferret. British Journal of Pharmacology, 136(6), 889–896. [Link]

-

Loirand, G., & Pacaud, P. (2010). New insights into RhoA/Rho-kinase signaling in vascular smooth muscle and endothelium. Journal of Hypertension, 28(6), 1135-1137. [Link]

-

Niiro, N., et al. (1999). Rho kinase inhibitor HA-1077 prevents Rho-mediated myosin phosphatase inhibition in smooth muscle cells. American Journal of Physiology-Cell Physiology, 276(5), C1138-C1145. [Link]

-

Loperena, R., & Harrison, D. G. (2017). Inhibition of Myosin Light Chain Phosphatase by Rho Kinase (ROCK) Modulates Arteriolar Tone and Constriction of Coronary Arterioles. Circulation, 136(Suppl_1), A5257. [Link]

-

Somlyo, A. P., & Somlyo, A. V. (2003). The role of RhoA and Rho-associated kinase in vascular smooth muscle contraction. Current Opinion in Nephrology and Hypertension, 12(2), 189-195. [Link]

-

Somlyo, A. P., & Somlyo, A. V. (2003). The role of RhoA and Rho-associated kinase in vascular smooth muscle contraction. Current Opinion in Nephrology and Hypertension, 12(2), 189-195. [Link]

-

Ozen, G., et al. (2020). Mechanism of thromboxane receptor-induced vasoconstriction in human saphenous vein. Prostaglandins & Other Lipid Mediators, 151, 106476. [Link]

-

Loirand, G. (2015). Rho Kinase in Vascular Smooth Muscle. In Encyclopedia of Immunopharmacology and Inflammation. Springer. [Link]

-

Prieto, D., et al. (2013). Mechanisms Involved in Thromboxane A2 -induced Vasoconstriction of Rat Intracavernous Small Penile Arteries. The Journal of Sexual Medicine, 10(11), 2691-2702. [Link]

-

Dorn, G. W. 2nd, & Becker, M. W. (1993). Thromboxane A2 stimulated signal transduction in vascular smooth muscle. Journal of Cardiovascular Pharmacology, 21(1), 105-112. [Link]

-

Jones, D. A., et al. (1995). Activation of thromboxane and prostacyclin receptors elicits opposing effects on vascular smooth muscle cell growth and mitogen-activated protein kinase signaling cascades. Molecular Pharmacology, 48(5), 890-896. [Link]

-

Sachinidis, A., et al. (1995). Thromboxane A2 and vascular smooth muscle cell proliferation. Hypertension, 26(5), 771-780. [Link]

-

Kimura, K., et al. (1996). Regulation of myosin phosphatase by Rho and Rho-associated kinase (Rho-kinase). Science, 273(5272), 245-248. [Link]

-

Masumoto, A., et al. (2001). Inhibition of Myosin Phosphatase by Upregulated Rho-Kinase Plays a Key Role for Coronary Artery Spasm in a Porcine Model With Interleukin-1β. Circulation, 104(22), 2651-2656. [Link]

-

Amano, M., et al. (2010). Rho-kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. Cytoskeleton, 67(9), 545-554. [Link]

-

Sachinidis, A., et al. (1995). Thromboxane A2 and Vascular Smooth Muscle Cell Proliferation. Hypertension, 26(5), 771-780. [Link]

-

Prieto, D., et al. (2013). Mechanisms Involved in Thromboxane A2‐induced Vasoconstriction of Rat Intracavernous Small Penile Arteries. The Journal of Sexual Medicine. [Link]

-

Davì, G., & Patrono, C. (2023). Physiology, Thromboxane A2. In StatPearls. StatPearls Publishing. [Link]

-

Cogolludo, A., et al. (2003). Thromboxane A2-induced inhibition of voltage-gated K+ channels and pulmonary vasoconstriction: role of protein kinase Czeta. Circulation Research, 93(7), 644-651. [Link]

-

Al-Jubair, T., & Al-Benna, S. (2022). Tensometric Myograph Technique for Mouse Aort. Journal of Visualized Experiments, (184), e64010. [Link]

-

Félétou, M. (2016). Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph. Methods in Molecular Biology, 1397, 13-26. [Link]

-

Wilson, D. P., et al. (2005). Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697. Biochemical Journal, 389(Pt 3), 763–774. [Link]

-

Agharazii, M., et al. (2016). Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation. Journal of Visualized Experiments, (111), 53922. [Link]

-

DMT. (n.d.). Experimental Protocols. Retrieved from [Link]

-

Sun, C., et al. (2020). A guide to wire myography. Journal of Visualized Experiments. [Link]

-

Lu, Y., et al. (2015). Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta. Journal of Visualized Experiments, (100), e52822. [Link]

-

REPROCELL. (2023). Wire myography: the ultimate guide (protocol included). Retrieved from [Link]

-

Wikipedia. (n.d.). Thromboxane A2. Retrieved from [Link]

-

Offermanns, S., et al. (1994). G proteins of the G12 family are activated via thromboxane A2 and thrombin receptors in human platelets. Proceedings of the National Academy of Sciences, 91(2), 504-508. [Link]

-

Gendron, D., et al. (2021). Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes. International Journal of Molecular Sciences, 22(16), 8878. [Link]

-

ResearchGate. (n.d.). Imaging Smooth Muscle and Endothelial Cells. Retrieved from [Link]

-

QIAGEN. (n.d.). Gα12/13 Signaling. Retrieved from [Link]

-

Cheng, H., et al. (2002). Imaging Microdomain Ca 2+ in Muscle Cells. Circulation Research, 91(12), 1088-1097. [Link]

-

Offermanns, S., et al. (1994). G proteins of the G12 family are activated via thromboxane A2 and thrombin receptors in human platelets. Semantic Scholar. [Link]

-

Offermanns, S., et al. (1994). G proteins of the G12 family are activated via thromboxane A2 and thrombin receptors in human platelets. Proceedings of the National Academy of Sciences, 91(2), 504-508. [Link]

-

Shenker, A., et al. (1991). The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family. The Journal of Biological Chemistry. [Link]

Sources

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of the prostanoid TP receptor agonist U46619 for inducing emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. G proteins of the G12 family are activated via thromboxane A2 and thrombin receptors in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family. | Semantic Scholar [semanticscholar.org]

- 11. Mechanism of thromboxane receptor-induced vasoconstriction in human saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. G proteins of the G12 family are activated via thromboxane A2 and thrombin receptors in human platelets. | Semantic Scholar [semanticscholar.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Regulation of myosin phosphatase by Rho and Rho-associated kinase (Rho-kinase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The role of RhoA and Rho-associated kinase in vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ahajournals.org [ahajournals.org]

- 24. ahajournals.org [ahajournals.org]

- 25. Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

- 27. reprocell.com [reprocell.com]

- 28. jove.com [jove.com]

- 29. dmt.dk [dmt.dk]

- 30. Mechanisms Involved in Thromboxane A2 -induced Vasoconstriction of Rat Intracavernous Small Penile Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ahajournals.org [ahajournals.org]

- 33. mdpi.com [mdpi.com]

- 34. researchgate.net [researchgate.net]

- 35. Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Thromboxane A2 and vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pinane Thromboxane A2: A Dual-Action Modulator of the Thromboxane Pathway for Advanced Research Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Pinane Thromboxane A2 (PTA2), a pivotal research tool for investigating the complexities of the arachidonic acid cascade and its implications in cardiovascular and inflammatory diseases. We will delve into the unique dual mechanism of PTA2 as both a selective inhibitor of thromboxane synthase and a thromboxane receptor antagonist. This document is structured to provide not only foundational knowledge but also actionable, field-proven insights and detailed methodologies to empower your research and development endeavors.

The Thromboxane A2 Axis: A Critical Therapeutic Target

Thromboxane A2 (TXA2) is a potent, yet highly unstable, lipid mediator synthesized from arachidonic acid.[1] Produced predominantly by activated platelets, TXA2 plays a central role in hemostasis through its prothrombotic properties, stimulating platelet activation and aggregation.[2][3] Furthermore, TXA2 is a powerful vasoconstrictor, contributing to the regulation of vascular tone.[2][4]

The synthesis of TXA2 is a key component of the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is liberated from membrane phospholipids by phospholipase A2.[5] It is then converted to the unstable endoperoxide prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[5][6] Finally, thromboxane synthase metabolizes PGH2 to TXA2.[2] Given its pivotal role in thrombosis and vasoconstriction, the thromboxane A2 pathway is a critical target for therapeutic intervention in a host of pathologies, including myocardial infarction, stroke, and atherosclerosis.[7]

This compound (PTA2): A Stable Analog with a Dual-Pronged Mechanism

This compound ([1α,2β(Z),-3α(1E,3R*),5α]-7-[3-(3-hydroxy-1-octenyl)-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-5-heptenoic acid) is a chemically stable analog of the ephemeral TXA2.[8][9] Its stability makes it an invaluable tool for studying the physiological and pathological roles of the thromboxane pathway.[8] PTA2 exhibits a unique dual mechanism of action, functioning as both a selective inhibitor of thromboxane synthase and an antagonist of the thromboxane A2 receptor (TP receptor).[10][11]

At lower concentrations, PTA2 acts as a competitive antagonist at the TP receptor, inhibiting the effects of TXA2 and its stable mimetics, such as U-46619.[8][10] This is evidenced by its ability to inhibit U-46619-induced coronary artery constriction and platelet aggregation.[10][11] At higher concentrations, PTA2 also demonstrates the ability to directly inhibit thromboxane synthase, the enzyme responsible for the production of TXA2.[8][10] This dual action provides a more comprehensive blockade of the thromboxane pathway than either a receptor antagonist or a synthase inhibitor alone.

Chemical Structure and Properties

| Property | Value | Source |

| Chemical Formula | C24H40O3 | [11] |

| Molar Mass | 376.6 g/mol | [11] |

| Appearance | A solution in ethanol | [11] |

| Solubility | DMF: >50 mg/ml, DMSO: >25 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >100 µg/ml | [11] |

| CAS Number | 71111-01-8 | [11] |

The Arachidonic Acid Cascade and the Locus of PTA2 Action

The following diagram illustrates the synthesis of thromboxane A2 from arachidonic acid and highlights the dual points of intervention by this compound.

Caption: The Arachidonic Acid Cascade and PTA2's dual points of inhibition.

Synthesis of this compound

The chemical synthesis of PTA2 was first reported by Nicolaou and colleagues.[9] The synthesis starts from (-)-myrtenol and involves a multi-step process. While a detailed, step-by-step protocol is extensive, the key transformations are outlined below to provide a conceptual framework.

Caption: A simplified workflow for the chemical synthesis of this compound.

Experimental Protocols for the Evaluation of PTA2

To rigorously assess the biological activity of PTA2, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for key assays.

In Vitro Thromboxane Synthase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of PTA2 on thromboxane synthase activity using human platelet microsomes as the enzyme source.[2][9]

Objective: To quantify the inhibitory potency of PTA2 on thromboxane A2 synthase.

Materials:

-

This compound (PTA2)

-

Human platelet microsomes (source of thromboxane synthase)

-

Prostaglandin H2 (PGH2) substrate

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Stop solution (e.g., a solution containing a stable TXA2 analog and a reducing agent)

-

Thromboxane B2 (TXB2) ELISA kit or LC-MS/MS system for quantification[12][13]

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PTA2 in an appropriate solvent (e.g., ethanol).

-

Perform serial dilutions of the PTA2 stock solution to create a range of concentrations for IC50 determination.

-

Prepare a working solution of PGH2 in the reaction buffer immediately before use.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the reaction buffer and the human platelet microsome preparation.

-

Add the diluted PTA2 solutions (or vehicle control) to the respective tubes and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a fixed duration (e.g., 1-2 minutes) at 37°C.

-

-

Reaction Termination and Quantification:

-

Data Analysis:

-

Calculate the percentage of thromboxane synthase inhibition for each PTA2 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the PTA2 concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

U-46619-Induced Platelet Aggregation Assay

This protocol details the use of light transmission aggregometry (LTA) to assess the antagonistic effect of PTA2 on TP receptors by measuring its ability to inhibit platelet aggregation induced by the stable TXA2 mimetic, U-46619.[8][12]

Objective: To determine the inhibitory effect of PTA2 on platelet aggregation mediated by TP receptor activation.

Materials:

-

This compound (PTA2)

-

U-46619 (a stable TXA2 mimetic)[14]

-

Freshly drawn human venous blood from healthy, consenting donors

-

3.2% sodium citrate anticoagulant tubes

-

Light transmission aggregometer

-